1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Overview
Description
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene: is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions. It may also interact with receptors or other proteins, influencing biological processes and pathways.
Comparison with Similar Compounds
1-(1,1-Dimethoxyethyl)benzene: Similar structure but lacks the methoxy group on the benzene ring.
2-Methoxybenzaldehyde: Contains a methoxy group but lacks the dimethoxyethyl group.
1-(1,1-Dimethoxyethyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position on the benzene ring.
Uniqueness: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene is unique due to the presence of both the 1,1-dimethoxyethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(1,1-dimethoxyethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(13-3,14-4)9-7-5-6-8-10(9)12-2/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHULEGZKZWPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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